LogP and TPSA Comparison: Meta-Br vs. Meta-Cl vs. N-Phenyl Analogs Reveals Optimal Lipophilicity Window
3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde has a computed LogP (cLogP) of 2.45, positioning it within the optimal range for lead-like compounds (cLogP typically 1–3) and consistent with favorable passive membrane permeability . In a direct comparison across related scaffolds, the 3-chlorophenyl analog (CAS 681260-24-2) exhibits a lower cLogP of approximately 2.0, while the N-phenyl-substituted derivative 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde shows a markedly elevated LogP of 5.14, which exceeds standard drug-like thresholds [1]. The TPSA of the target compound is 45.75 Ų, indicating good passive permeation potential . The ΔLogP of −2.69 relative to the N-phenyl analog corresponds to an approximately 500-fold decrease in octanol-water partition coefficient, substantially improving aqueous solubility and reducing predicted phospholipidosis risk .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP = 2.45 (ChemSrc); TPSA = 45.75 Ų (ChemScene) |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: cLogP ≈ 2.0 (PubChem XLogP3-AA); 3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: LogP = 5.14 (Hit2Lead/ChemBridge) |
| Quantified Difference | ΔLogP = +0.45 vs. meta-Cl analog; ΔLogP = −2.69 vs. N-phenyl analog (~500× lower lipophilicity) |
| Conditions | Computed via XLogP3-AA (PubChem) and vendor-reported computational chemistry data (ChemSrc, ChemScene, Hit2Lead) |
Why This Matters
The LogP of 2.45 places the meta-Br analog within the optimal range for CNS drug candidates and oral bioavailability, whereas the N-phenyl analog (LogP 5.14) is likely too lipophilic for acceptable ADME properties, making the target compound a more suitable starting point for lead optimization pipelines.
- [1] PubChem. 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde. CAS 681260-24-2. XLogP3-AA = 2. View Source
